molecular formula C17H18ClN3O3S B2461803 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide CAS No. 890612-85-8

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Cat. No.: B2461803
CAS No.: 890612-85-8
M. Wt: 379.86
InChI Key: XJDDMSGVUVDFLQ-UHFFFAOYSA-N
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Description

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. It is a small molecule inhibitor of a protein called PARP14, which plays a crucial role in several cellular processes such as DNA repair, inflammation, and cell survival.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

In the realm of analytical chemistry, this compound has been involved in the development of a nonaqueous capillary electrophoretic separation method. Ye et al. (2012) worked on separating imatinib mesylate and related substances, including 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide. This research has implications for quality control in pharmaceuticals (Ye et al., 2012).

Synthesis, Characterization, and Bioactivity of Novel Benzamides

Khatiwora et al. (2013) explored the synthesis and bioactivity of novel benzamides, including variants of this compound. Their research focused on creating metal complexes with antibacterial properties, highlighting the potential medical applications of these compounds (Khatiwora et al., 2013).

Synthesis and Antimicrobial Studies of Pyridine Derivatives

Another study by Patel and Agravat (2009) also involved the synthesis of pyridine derivatives, demonstrating the compound's role in creating products with significant antibacterial activity (Patel & Agravat, 2009).

Synthesis and Antimicrobial Activity of Triazine Derivatives

Desai et al. (2016) synthesized triazine derivatives, including 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamides, and evaluated their antimicrobial efficacy. This research adds to the understanding of the compound's utility in developing new antimicrobial agents (Desai et al., 2016).

Antipsychotic Agent Development

Norman et al. (1996) included this compound in their research on developing potential antipsychotic agents. They synthesized heterocyclic analogues and evaluated their efficacy, highlighting another significant application in the field of neuropharmacology (Norman et al., 1996).

Serotonin 4 Receptor Agonist

Sonda et al. (2003) synthesized benzamide derivatives, including variants of this compound, as potential serotonin 4 receptor agonists. This research is significant in the development of drugs affecting gastrointestinal motility (Sonda et al., 2003).

Properties

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-15-7-6-13(17(22)20-14-5-4-8-19-12-14)11-16(15)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDDMSGVUVDFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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